molecular formula C16H16N4O B12910517 9-Amino-N-(2-aminoethyl)acridine-4-carboxamide CAS No. 89459-46-1

9-Amino-N-(2-aminoethyl)acridine-4-carboxamide

Cat. No.: B12910517
CAS No.: 89459-46-1
M. Wt: 280.32 g/mol
InChI Key: QAEKFVDQNLDMLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 9-Amino-N-(2-aminoethyl)acridine-4-carboxamide

Nomenclature and Chemical Identification

Systematic IUPAC Name and CAS Registry

The compound is formally designated as This compound under IUPAC nomenclature rules. This name specifies the acridine backbone substituted with an amino group at position 9 and a carboxamide functional group at position 4, where the amide nitrogen is bonded to a 2-aminoethyl chain. The CAS registry number 89459-46-1 uniquely identifies this structure in chemical databases, distinguishing it from related derivatives through precise connection-table representations.

Key identifiers include:

Property Value Source
Molecular Formula C₁₆H₁₆N₄O
Molecular Weight 280.32 g/mol
SMILES C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)C(=O)NCCN)N
InChIKey QAEKFVDQNLDMLB-UHFFFAOYSA-N
Structural Analogues and Homologues

This compound belongs to a family of acridine-4-carboxamides distinguished by side-chain modifications. Notable homologues include:

  • N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA) : Features a dimethylaminoethyl group instead of the aminoethyl moiety, with a molecular formula of C₁₈H₁₉N₃O. DACA served as a progenitor in preclinical studies, demonstrating dual topoisomerase I/II inhibition.
  • 9-Amino-DACA : Incorporates an additional amino group at position 9 of the acridine ring, enhancing DNA binding affinity.
  • 9-Amino-N-(3-(dimethylamino)propyl)acridine-4-carboxamide : An inactive analogue with an extended propyl chain and dimethylamino terminal group (C₁₉H₂₃N₅O), highlighting the sensitivity of biological activity to side-chain topology.

Structural comparisons reveal that the 2-aminoethyl side chain in this compound reduces steric bulk compared to DACA’s dimethylaminoethyl group, potentially altering DNA intercalation dynamics.

Historical Context in Acridine-Based Drug Development

Evolution from DACA and 9-Amino-DACA Derivatives

The development of this compound is rooted in efforts to enhance the therapeutic index of early acridine carboxamides. DACA, first synthesized in the 1980s, exhibited broad-spectrum antitumor activity in vitro by intercalating DNA and poisoning topoisomerases I/II. However, clinical trials revealed limited efficacy and variable pharmacokinetics, prompting structural refinements.

Introduction of a 9-amino group in 9-amino-DACA improved DNA binding through additional hydrogen-bonding interactions, but metabolic instability persisted. The replacement of dimethylamino with aminoethyl in this compound aimed to reduce metabolic N-demethylation—a pathway linked to toxicity in DACA. Early pharmacokinetic studies using carbon-11–labeled DACA analogues demonstrated altered tissue distribution profiles with modified side chains, suggesting improved target engagement.

Crystallographic analyses of related compounds, such as 9-amino-N-[2-(4-morpholinyl)ethyl]acridine-4-carboxamide bound to d(CGTACG)₂, revealed that side-chain conformation critically influences DNA duplex interactions. These insights guided the design of this compound, where the simpler aminoethyl group may favor optimal orientation within the major groove.

Properties

CAS No.

89459-46-1

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

9-amino-N-(2-aminoethyl)acridine-4-carboxamide

InChI

InChI=1S/C16H16N4O/c17-8-9-19-16(21)12-6-3-5-11-14(18)10-4-1-2-7-13(10)20-15(11)12/h1-7H,8-9,17H2,(H2,18,20)(H,19,21)

InChI Key

QAEKFVDQNLDMLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)C(=O)NCCN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-N-(2-aminoethyl)acridine-4-carboxamide typically involves the reaction of acridine derivatives with appropriate amine compounds. One common method includes the reaction of 9-aminoacridine with 2-aminoethylamine under controlled conditions. The product is then purified using column chromatography on silica gel with ethyl acetate as the eluent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

9-Amino-N-(2-aminoethyl)acridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted acridine derivatives .

Scientific Research Applications

9-Amino-N-(2-aminoethyl)acridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 9-Amino-N-(2-aminoethyl)acridine-4-carboxamide involves intercalation into DNA. This intercalation disrupts the normal structure of DNA, inhibiting the activity of DNA polymerase and other enzymes involved in DNA replication and transcription. The compound’s ability to target specific DNA sequences makes it a valuable tool in cancer research and other fields .

Comparison with Similar Compounds

Structural and Functional Variations in Acridinecarboxamides

Acridinecarboxamides share a common scaffold but differ in side chains and substituents, which critically impact DNA binding, cytotoxicity, and pharmacokinetics. Below is a comparative analysis:

Table 1: Key Features of 9-Amino-N-(2-aminoethyl)acridine-4-carboxamide and Analogues
Compound Name Side Chain Substituents IC₅₀ (µM) DNA Residence Time Metabolism Rate Tumor Uptake (%ID/g) Key Interactions
This compound 2-Aminoethyl None N/A Moderate (predicted) High (predicted) <5 (predicted) Major groove; moderate protonation
DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide) 2-Dimethylaminoethyl None 1.4–1.8 Long Rapid 0.3–1.5 Strong electrostatic binding via protonated dimethylamino group
SN 23490 (9-Methoxyphenazine-1-carboxamide) 2-Dimethylaminoethyl Methoxy 0.4–0.6 Long Moderate 1.5–2.8 Enhanced intercalation due to planar phenazine core
Morpholinoethyl derivative (e.g., 9-Amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide) 2-Morpholinoethyl None N/A Long Low N/A Hydrogen bonding via morpholino oxygen
9-Amino-7-chloro-DACA 2-Dimethylaminoethyl 7-Chloro N/A Extended High N/A Chlorine enhances DNA affinity via hydrophobic interactions

DNA Binding and Intercalation Mechanisms

  • This compound: The 2-aminoethyl side chain, less basic than DACA’s dimethylaminoethyl group, likely exhibits weaker protonation at physiological pH, reducing electrostatic DNA interactions . However, its smaller size may improve solubility and tumor penetration.
  • DACA: The dimethylaminoethyl side chain remains protonated, enabling strong major groove binding and prolonged DNA residence time (~20 minutes), correlating with high cytotoxicity . X-ray crystallography reveals interactions between the protonated nitrogen and guanine N7/O6 atoms .
  • Morpholinoethyl Analogues: The morpholino group’s oxygen forms hydrogen bonds with thymine O4, stabilizing intercalation. This derivative’s lower metabolism rate suggests improved in vivo stability .
  • SN 23490 : Replacing the acridine core with phenazine increases planarity, enhancing intercalation and potency (IC₅₀ = 0.4–0.6 µM) .

Pharmacokinetics and Metabolism

  • DACA : Rapidly metabolized to multiple plasma metabolites, limiting tumor uptake (0.3–1.5% ID/g) .
  • SN 23490 and SN 23719 : Higher metabolic stability (1.5–2.8% ID/g in tumors) due to structural rigidity .
  • 9-Aminoethyl Variant: Predicted to undergo faster hepatic clearance than DACA, given the absence of methyl groups shielding the amino group from oxidation.

Impact of Substituents on Activity

  • Chloro Substitution (e.g., 9-Amino-7-chloro-DACA): The electron-withdrawing chlorine atom increases DNA binding constants by ~30%, enhancing strand breakage .
  • Methoxy/Benzylamino Derivatives: Bulky substituents (e.g., 2-methoxyacridin-9-yl in ) reduce intercalation efficiency due to steric hindrance, lowering cytotoxicity .

Biological Activity

9-Amino-N-(2-aminoethyl)acridine-4-carboxamide, a derivative of acridine, has garnered attention in pharmacological research due to its potential anti-tumor properties and ability to interact with DNA. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H16N4O
  • Molecular Weight : 244.29 g/mol
  • CAS Number : 89459-46-1
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to intercalate into DNA. This interaction disrupts the normal function of DNA, leading to:

  • Inhibition of Topoisomerase II : The compound acts as a poison for topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition results in DNA strand breaks and ultimately induces apoptosis in cancer cells .
  • Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell-cycle arrest in various cancer cell lines, particularly in the G1 phase, which prevents further division and proliferation of cancer cells .

Biological Activity and Efficacy

Research has demonstrated the efficacy of this compound against several cancer types:

Cancer Type Cell Line IC50 Value (µM) Mechanism
Lung CancerA5495.90Topoisomerase II inhibition
Colon CancerHT-2917.32DNA intercalation
Pancreatic CancerMiaPaCa-20.90Induction of apoptosis
MelanomaB16F108.00Cell cycle arrest

Case Studies

  • Lung Cancer Study : A study involving the A549 cell line showed that treatment with the compound resulted in significant cytotoxicity compared to standard chemotherapeutics like etoposide .
  • Pancreatic Cancer Research : In vitro studies on pancreatic cancer cell lines demonstrated that the compound induced apoptosis through activation of p53 pathways, highlighting its potential as a therapeutic agent for resistant cancer types .
  • Combination Therapy : Research indicates that when combined with other cytotoxic agents, such as DACA (another acridine derivative), the efficacy of this compound is enhanced, suggesting a synergistic effect that could improve treatment outcomes in multidrug-resistant cancers .

Safety and Toxicity

While promising results have been observed regarding its anticancer activity, toxicity studies are essential to evaluate the safety profile of this compound. Preliminary findings suggest manageable toxicity levels; however, further investigations are necessary to establish safe dosage ranges for clinical applications .

Q & A

Q. What are the optimal synthetic routes for 9-Amino-N-(2-aminoethyl)acridine-4-carboxamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves coupling acridine-4-carboxylic acid derivatives with 2-aminoethylamine. A common approach is reacting a carbonyl chloride intermediate (e.g., acridine-4-carbonyl chloride) with 2-aminoethylamine in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts . Reaction progress is monitored via TLC, followed by repeated aqueous washes to remove excess reagents. Purification via mass-directed preparative LC or crystallization (e.g., methanol or ethanol) achieves >95% purity . Yield optimization (e.g., 75% in fluorenone analogs ) requires strict control of stoichiometry, solvent dryness, and reaction time.

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

  • ¹H/¹³C-NMR : Assign proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, NH₂ groups at δ 5.5–6.5 ppm) and confirm carboxamide linkage (C=O at ~168 ppm) .
  • X-ray Crystallography : Single crystals grown via slow ethanol evaporation resolve molecular conformation. Data collection with MoKα radiation (λ = 0.71073 Å) and refinement using SHELXL-97 validates bond angles/distances (e.g., C-N bond lengths ~1.34 Å) .
  • IR Spectroscopy : Confirm primary amine (N-H stretch ~3350 cm⁻¹) and carboxamide (C=O ~1650 cm⁻¹) .

Q. How can computational modeling predict structure-activity relationships (SAR) for acridinecarboxamide derivatives?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., DNA topoisomerases). Parameterize the acridine core for π-π stacking and the aminoethyl group for hydrogen bonding .
  • QSAR Models : Correlate substituent effects (e.g., methoxy vs. amino groups) with activity using Hammett constants or molecular descriptors (e.g., logP, polar surface area) .
  • MD Simulations : Simulate ligand-receptor stability in explicit solvent (e.g., TIP3P water) over 100 ns to assess binding free energy (MM-PBSA) .

Q. What experimental designs resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions may arise from assay variability (e.g., cell line sensitivity) or impurity artifacts. Mitigation strategies include:

  • Dose-Response Reproducibility : Test compounds in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized MTT assay protocols .
  • Metabolite Interference Testing : Use LC-MS to verify compound stability in culture media and rule out degradation products .
  • Positive/Negative Controls : Include known topoisomerase inhibitors (e.g., etoposide) and vehicle-only groups to normalize activity .

Q. How are in vivo pharmacokinetic (PK) studies designed to evaluate bioavailability?

Methodological Answer:

  • Animal Models : Use Sprague-Dawley rats (n = 6/group) for IV and oral dosing (e.g., 10 mg/kg). Plasma samples collected at 0.5, 1, 2, 4, 8, 12, 24 h post-dose .
  • Bioanalytical Method : Quantify compound levels via UPLC-MS/MS (LOQ: 1 ng/mL). Validate method specificity using blank plasma spiked with analyte .
  • PK Parameters : Calculate AUC, Cₘₐₓ, t₁/₂ using non-compartmental analysis (Phoenix WinNonlin) .

Q. What theoretical frameworks guide mechanistic studies of DNA intercalation?

Methodological Answer:

  • Intercalation Theory : Use Scatchard plots to quantify DNA-binding affinity (Kd) via fluorescence quenching or ethidium displacement assays .
  • Free Energy Calculations : Apply Poisson-Boltzmann methods (e.g., MM-PBSA) to estimate ΔG of DNA-compound interactions .
  • Theoretical Basis : Link findings to intercalator SAR models (e.g., planar acridine core enhances DNA insertion) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.